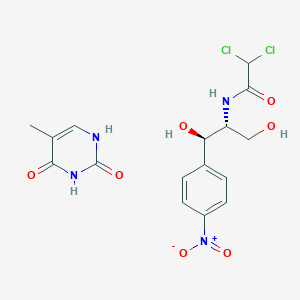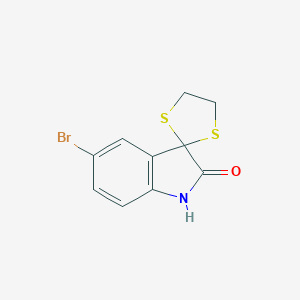
Levomecol
Übersicht
Beschreibung
Levomecol is a broad-spectrum antibiotic that is derived from the bacterium Streptomyces venezuelae and is now produced synthetically . It is composed of Chloramphenicol and Methyluracil . It is used for a variety of conditions including ocular infections, bacterial meningitis, anaerobic bacterial infections, anthrax, brain abscess, ehrlichiosis, gas gangrene, granuloma inguinale, infections caused by H. influenzae, listeriosis, plague, psittacosis, Q fever, severe gastroenteritis, severe melioidosis, severe systemic infections with Camphylobacter fetus, tularaemia, whipple’s disease, otitis externa . It is also used to treat conditions like acne, bacterial conjunctivitis, bacterial infections, bacterial dacryocystitis, bacterial diarrhoea, conjunctivitis allergic, corneal inflammation, eye swelling, keratitis bacterial, ocular inflammation, trachoma, anterior eye segment inflammation, bacterial blepharitis, bacterial corneal ulcers, non-purulent ophthalmic infections caused by susceptible bacteria, superficial ocular infections, skin disinfection .
Chemical Reactions Analysis
Chloramphenicol, a component of Levomecol, inhibits bacterial protein synthesis by binding to the 50s subunit of the bacterial ribosome, thus preventing peptide bond formation by peptidyl transferase . It has both bacteriostatic and bactericidal action against H. influenzae, N. meningitidis and S. pneumoniae .Wissenschaftliche Forschungsanwendungen
Immunomodulatory and Anticancer Applications : Levamisole, a component related to Levomecol, has been utilized in clinical research and treatment for diseases like helminthic infestations and autoimmune diseases. It has potential applications in cancer treatment due to its effects on the immune system (Stevenson et al., 1991).
Gynecological Research : Studies have explored Levomecol's effects on ovarian function, gonadotrophin release, and endometrial development during unprotected intercourse (Swahn et al., 1996).
Diabetes Complications : Levomecol ointment has shown effectiveness in correcting disorders in cells' apoptosis regulation, which could benefit diabetic complications (Babenkov et al., 2006).
Treatment of Suppurative Wounds : As a multicomponent ointment, Levomecol has a pronounced therapeutic effect on suppurative wounds due to its dehydrating, antimicrobial, necrolytic, and anesthetic properties (Datsenko et al., 1994).
Palliative Care : Levomepromazine, associated with Levomecol, is widely used in palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative, although the evidence is primarily from open series and case reports (Dietz et al., 2013).
Reproductive Health : Levomecol-releasing intrauterine systems have shown a 100% cure rate for nonatypical and atypical endometrial hyperplasia, presenting an alternative to hysterectomy (Wildemeersch & Dhont, 2003).
Burn Wound Healing : Research indicates that reactive oxygen species can be more effective than Levomecol ointment in stimulating regenerative processes in burn wounds (Martusevich et al., 2022).
Wirkmechanismus
Chloramphenicol, a component of Levomecol, is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis .
Safety and Hazards
Chloramphenicol, a component of Levomecol, is effective against a wide variety of microorganisms, but due to serious side-effects (e.g., damage to the bone marrow, including aplastic anemia) in humans, it is usually reserved for the treatment of serious and life-threatening infections (e.g., typhoid fever) .
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5.C5H6N2O2/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;1-3-2-6-5(9)7-4(3)8/h1-4,8-10,16-17H,5H2,(H,14,18);2H,1H3,(H2,6,7,8,9)/t8-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLKCEKZZWDRSF-VTLYIQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=O)NC1=O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152169 | |
| Record name | Levomecol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levomecol | |
CAS RN |
118573-58-3 | |
| Record name | Levomecol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomecol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)






![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
